molecular formula C20H34ClNO4 B2820709 1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride CAS No. 1217817-74-7

1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride

Cat. No.: B2820709
CAS No.: 1217817-74-7
M. Wt: 387.95
InChI Key: ZWKZJJSXCTYTFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-(tert-butyl)-4-methoxyphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is a synthetic tertiary amine derivative characterized by a phenoxypropanol backbone substituted with a tert-butyl group, a methoxy group, and a 2,6-dimethylmorpholino moiety. The tert-butyl substituent likely enhances metabolic stability and lipophilicity, while the methoxy group may influence binding affinity to adrenergic or serotonergic receptors .

Properties

IUPAC Name

1-(2-tert-butyl-4-methoxyphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO4.ClH/c1-14-10-21(11-15(2)25-14)12-16(22)13-24-19-8-7-17(23-6)9-18(19)20(3,4)5;/h7-9,14-16,22H,10-13H2,1-6H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKZJJSXCTYTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(COC2=C(C=C(C=C2)OC)C(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related molecules, focusing on key differences in substituents, physicochemical properties, and hypothesized applications.

Structural and Physicochemical Comparison

Compound Name (Identifier) Structural Features Molecular Formula Molar Mass (g/mol) Key Properties/Applications
Target Compound 2-(tert-butyl)-4-methoxyphenoxy, 2,6-dimethylmorpholino C23H38ClNO4 ~448.00 (estimated) Hypothesized β-blocker activity; improved CNS penetration due to tert-butyl and morpholino
tert-Butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate ([456-12-2], Similarity 0.83) tert-butyl carbamate, diphenylhexane, acetamido C32H39N3O5 545.67 Potential protease inhibition; higher lipophilicity due to aromatic and carbamate groups
1-(TERT-BUTYLAMINO)-3-(4-PROPYLPHENOXY)PROPAN-2-OL HYDROCHLORIDE ([192725-45-4], Similarity 0.68) Propylphenoxy, tert-butylamino C16H28ClNO2 301.85 Adrenergic receptor antagonist; lower molecular weight and reduced solubility
1-(Dimethylamino)-3-(2-(3-methoxyphenethyl)phenoxy)propan-2-ol hydrochloride ([2068137-94-8], Similarity 0.68) Dimethylamino, methoxyphenethyl C20H26ClNO3 363.88 Serotonergic activity; moderate solubility due to polar amino group
1-(2-(2-Bromophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride ([5207]) Bromophenoxy, morpholino C17H25BrClNO3 ~427.75 Antimicrobial potential via halogen bonding; higher electronegativity

Key Differentiators and Implications

Substituent Effects: The tert-butyl group in the target compound distinguishes it from analogs like [192725-45-4] (propylphenoxy) and [2068137-94-8] (methoxyphenethyl), likely enhancing steric bulk and metabolic stability .

Pharmacological Hypotheses: Compared to [456-12-2] (similarity 0.83), the target compound lacks a carbamate group and diphenylhexane chain, suggesting divergent mechanisms (e.g., β-blockade vs. protease inhibition) . The bromophenoxy analog ([5207]) exhibits halogen-mediated interactions absent in the methoxy-substituted target compound, which may reduce CNS penetration but enhance antimicrobial activity .

Physicochemical Trends: Higher molar mass (~448 g/mol) compared to [192725-45-4] (301.85 g/mol) implies increased complexity and possibly prolonged half-life . The morpholino ring in the target compound may confer better aqueous solubility than the tert-butylamino group in [192725-45-4] .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride?

  • Methodological Answer : The synthesis typically involves sequential nucleophilic substitution reactions. For example, the tert-butyl-methoxyphenoxy group can be introduced via Williamson ether synthesis using 2-(tert-butyl)-4-methoxyphenol and a dihalopropanol intermediate. The morpholino moiety (2,6-dimethylmorpholine) is then coupled via SN2 displacement. Hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent (e.g., ethanol) under controlled pH .
  • Key Considerations : Monitor reaction intermediates using TLC or HPLC to ensure regioselectivity. Optimize stoichiometry to avoid byproducts from competing reactions (e.g., over-alkylation).

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm the positions of the tert-butyl, methoxy, and morpholino groups. Pay attention to splitting patterns in the morpholino region (e.g., axial vs. equatorial protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, while LC-MS detects impurities.
  • X-ray Crystallography : Resolves stereochemical ambiguities in the propan-2-ol backbone and hydrochloride salt formation .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respirators if dust or aerosols are generated .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas during salt formation).
  • Waste Disposal : Collect organic waste in sealed containers for incineration by licensed facilities to prevent environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR or MS fragmentation patterns)?

  • Methodological Answer :

  • Hypothesis Testing : If NMR signals deviate from expected patterns (e.g., due to conformational flexibility in the morpholino ring), perform variable-temperature NMR to assess dynamic effects .
  • Isotopic Labeling : Use 13C^{13}C-labeled intermediates to trace unexpected fragmentation pathways in MS.
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. What strategies optimize the compound’s solubility and stability for in vivo pharmacological studies?

  • Methodological Answer :

  • Salt Selection : The hydrochloride salt enhances aqueous solubility, but alternative counterions (e.g., mesylate) may improve bioavailability. Test solubility in PBS (pH 7.4) and simulated gastric fluid .
  • Co-solvents : Use cyclodextrins or PEG-based vehicles to stabilize the compound in solution.
  • Accelerated Stability Studies : Conduct stress tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the morpholino ring) .

Q. How does the substitution pattern on the morpholino ring (2,6-dimethyl groups) influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., 2-methyl vs. 3-methyl morpholino) and compare binding affinities to target receptors (e.g., GPCRs) using radioligand assays .
  • Molecular Dynamics Simulations : Model the morpholino ring’s conformational flexibility and its impact on receptor docking.
  • In Vitro/In Vivo Correlation : Test analogs in cell-based assays (e.g., cAMP modulation) and rodent models to link structural features to efficacy .

Experimental Design & Data Analysis

Q. How should researchers design dose-response experiments to evaluate the compound’s efficacy and toxicity?

  • Methodological Answer :

  • Dose Range : Start with in vitro IC50_{50} values (e.g., from enzyme inhibition assays) to define low, medium, and high doses for in vivo studies.
  • Control Groups : Include vehicle-only and positive controls (e.g., known morpholine-based drugs) to contextualize results.
  • Endpoint Selection : Measure biomarkers (e.g., plasma concentration via LC-MS/MS) alongside clinical signs (e.g., body weight, organ histopathology) to assess therapeutic index .

Q. What statistical approaches are recommended for analyzing contradictory data from replicate experiments?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple replicates and apply mixed-effects models to account for batch-to-batch variability.
  • Sensitivity Analysis : Identify outliers using Grubbs’ test or robust regression.
  • Bayesian Inference : Update prior probabilities (e.g., expected efficacy based on SAR) with new data to refine conclusions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.